molecular formula C12H11N3O B1280793 3-Amino-N-pyridin-3-ylbenzamide CAS No. 25844-48-8

3-Amino-N-pyridin-3-ylbenzamide

Cat. No.: B1280793
CAS No.: 25844-48-8
M. Wt: 213.23 g/mol
InChI Key: ROXMEGSVJDLDHD-UHFFFAOYSA-N
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Description

3-Amino-N-pyridin-3-ylbenzamide is an organic compound that features both an amino group and a pyridinyl group attached to a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

3-Amino-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 3-Amino-N-pyridin-3-ylbenzamide is Cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play crucial roles in inflammation and pain.

Mode of Action

This compound interacts with COXs, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COXs, it prevents the formation of prostanoids from arachidonic acid. This results in a decrease in inflammation and pain, as prostanoids are key mediators of these processes.

Result of Action

The inhibition of COXs by this compound leads to a decrease in the production of prostanoids . This results in a reduction in inflammation and pain, as prostanoids are key mediators of these processes.

Safety and Hazards

Specific safety and hazard information for “3-Amino-N-pyridin-3-ylbenzamide” is not available in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

3-Amino-N-pyridin-3-ylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with neuropeptides and small-molecule amine transmitters, which are crucial for neurotransmission in the nervous system . These interactions suggest that this compound may influence neurotransmitter release and receptor binding, thereby affecting neuronal communication and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to promote structural and functional neural plasticity, similar to the effects of serotonergic psychedelics . This compound increases neuritogenesis, spinogenesis, and synaptogenesis, which are essential for the growth and formation of neural connections. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with enzymes involved in ubiquitination and deubiquitination, which are crucial for regulating protein stability and degradation . These interactions suggest that this compound may modulate protein turnover and cellular homeostasis by influencing the ubiquitin-proteasome system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits stability and degradation patterns that influence its long-term effects on cellular function . For instance, the anti-inflammatory effects of pyrimidine derivatives, which share structural similarities with this compound, have been observed to persist over extended periods, suggesting potential long-term benefits and stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that varying the dosage can lead to different threshold effects, as well as toxic or adverse effects at high doses . For example, in studies involving similar compounds, higher doses have been associated with gastrointestinal-related adverse effects, highlighting the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to pyrimidine synthesis and serine synthesis . These pathways are crucial for nucleotide and amino acid synthesis, which are essential for cellular growth and function. The compound interacts with enzymes such as RRM1 and NME1, which are upregulated in certain metabolic conditions, indicating its role in metabolic remodeling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) has been identified as a potential transporter for this compound . LAT1 is known for its role in mediating the transport of essential amino acids across biological barriers, suggesting that this compound may utilize this transporter for cellular uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Studies have shown that mRNA localization plays a crucial role in directing the compound to specific cellular compartments . This localization is essential for the compound’s activity and function, as it ensures that this compound reaches its intended targets within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-pyridin-3-ylbenzamide typically involves the reaction of 3-aminopyridine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamides, while reduction can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)benzamide: Similar structure but with the amino group attached to the pyridine ring.

    3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom and an imidazo ring fused to the pyridine ring.

Uniqueness

3-Amino-N-pyridin-3-ylbenzamide is unique due to the presence of both an amino group and a pyridinyl group attached to the benzamide core. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-amino-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXMEGSVJDLDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477735
Record name 3-Amino-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25844-48-8
Record name 3-Amino-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-3-pyridinylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(3-nitrobenzoylamino)-pyridine (2 g, 8.23 mmol) in ethanol (200 ml) was treated with 10% palladium on charcoal (0.5 g) and hydrogenated at atmospheric pressure for 4 h. Filtration and evaporation afforded the product as a white solid (1.51 g, 86%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
86%

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